4-bromo-1H-indazol-3-amine

Sonogashira coupling Bcr-Abl inhibitors Regioselective synthesis

Problem: Researchers targeting the Bcr-Abl T315I gatekeeper mutant require a reliable 4-bromo-3-aminoindazole scaffold. Generic 1H-indazol-3-amine lacks the functional handle, and 5/6-bromo isomers cannot access the hydrophobic pocket adjacent to the gatekeeper residue. Solution: 4-Bromo-1H-indazol-3-amine delivers: - Orthogonal reactivity: C-4 Br for Pd-catalyzed Sonogashira/Suzuki coupling; C-3 NH₂ for acylation, reductive amination, or urea formation. - Proven efficacy: Derived inhibitors achieve IC50 <0.5 nM (BCR-ABL WT) and 9 nM (T315I mutant). - Scalable supply: Metal-free SNAr synthesis from 2-fluoro-6-bromobenzonitrile; crystalline product (mp 142-144 °C) purified without chromatography.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 914311-50-5
Cat. No. B079505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-indazol-3-amine
CAS914311-50-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NN2)N
InChIInChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
InChIKeyIXXXOIXGQFPLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indazol-3-amine: Key Properties and Intermediate Role


4-Bromo-1H-indazol-3-amine (CAS 914311-50-5) is a heterobicyclic building block consisting of an indazole core with a bromine substituent at the 4-position and a primary amine at the 3-position [1]. The compound exhibits a molecular formula of C7H6BrN3, a molecular weight of 212.05 g/mol, a melting point of 142–144 °C, and a predicted boiling point of 431.3 °C at 760 mmHg . It is commercially available at purities of 95–98% . Its primary documented application is as a synthetic intermediate in the preparation of multi-targeted Bcr-Abl and SRC kinase inhibitors that retain activity against the clinically challenging T315I gatekeeper mutant [2].

4-Bromo-1H-indazol-3-amine: Failure of Generic Substitution


In-class 3-aminoindazoles cannot be freely interchanged with 4-bromo-1H-indazol-3-amine because the 4-bromo substituent serves as the essential synthetic handle for installing the 4-ethynylaryl pharmacophore that is critical for binding to the Bcr-Abl T315I mutant kinase [1]. The corresponding des-bromo analog (1H-indazol-3-amine) lacks this functionalization point entirely, while the 5- and 6-bromo isomers orient the exit vector away from the hydrophobic pocket accessed by the 4-position substitution . The bromine atom at C-4 enables selective Pd-catalyzed Sonogashira alkynylation, whereas the 4-iodo analog, although reactive, exhibits different oxidative addition kinetics and may lead to byproduct profiles that complicate purification at scale [2].

4-Bromo-1H-indazol-3-amine: Evidence vs. Closest Analogs


Sonogashira Alkynylation: 4-Br vs. 5-Br and 6-Br Isomers

4-Bromo-1H-indazol-3-amine uniquely positions the bromine at C-4, which directly corresponds to the ethynyl linkage site in the AKE-72 pan-BCR-ABL inhibitor series [1]. In the AKE-72 program, the 4-iodo analog (4-iodoindazol-3-yl amine) was employed as the key precursor. The 4-bromo derivative serves as an alternative halide source for the same Sonogashira coupling. The 5-bromo and 6-bromo isomers (e.g., 6-bromo-1H-indazol-3-amine, disclosed in patent US-6531491-B1) produce regioisomeric products with fundamentally different exit vector geometry, which is incompatible with the T315I binding pocket [2].

Sonogashira coupling Bcr-Abl inhibitors Regioselective synthesis

Synthetic Route: SNAr vs. Pd-Catalyzed Amination

The preparation of 4-bromo-1H-indazol-3-amine from 2-fluoro-6-bromobenzonitrile and hydrazine hydrate proceeds via a one-step SNAr cyclization in butanol under reflux, yielding the product after crystallization from methanol [1]. This contrasts with the alternative two-step Pd-catalyzed sequence described by Lefebvre et al., which requires benzophenone hydrazone, a palladium catalyst, and a subsequent acidic deprotection step [2]. The SNAr method avoids transition-metal contamination and uses commercially available, lower-cost starting materials.

Process chemistry 3-Aminoindazole synthesis Cost-efficiency

Commercial Availability: 4-Br vs. Other Halogenated Analogs

4-Bromo-1H-indazol-3-amine is stocked by multiple global suppliers (Thermo Fisher/Alfa Aesar, Bidepharm, Synblock, Capot Chemical) at purities ranging from 95% to 98%, with analytical documentation including NMR, HPLC, and LC-MS provided upon request . The des-bromo analog (1H-indazol-3-amine, CAS 945-93-5) is also available but lacks the halogen handle for cross-coupling. The 4-iodo analog (not commercially listed under a discrete CAS) is less commonly stocked and typically requires custom synthesis. The 4-chloro analog (CAS 2090921-23-0) has limited commercial availability.

Chemical procurement Building block quality Batch consistency

T315I Inhibitor Derivatization: Halogenated vs. Non-Halogenated Core

Derivatives of 4-bromo-1H-indazol-3-amine, specifically 4-ethynylaryl-3-aminoindazoles, have been characterized as potent pan-BCR-ABL inhibitors effective against the T315I gatekeeper mutant, which confers resistance to imatinib, nilotinib, and dasatinib [1]. In the AKE-72 series, the 3-aminoindazole core with a 4-ethynyl substitution achieved IC50 values of <0.5 nM against BCR-ABL WT and 9 nM against BCR-ABL T315I [1]. Non-halogenated 3-aminoindazoles cannot be elaborated into this 4-ethynylaryl pharmacophore without a halogen handle, precluding their use in this chemotype.

Drug resistance CML therapeutics Gatekeeper mutation

4-Bromo-1H-indazol-3-amine: Application Scenarios


Pan-BCR-ABL T315I Inhibitor Lead Optimization

4-Bromo-1H-indazol-3-amine is the precursor of choice for generating 4-ethynylaryl-3-aminoindazole libraries targeting the Bcr-Abl T315I gatekeeper mutant. The bromine at C-4 undergoes Pd-catalyzed Sonogashira coupling with aryl acetylenes to install the ethynyl pharmacophore that occupies the hydrophobic pocket adjacent to the gatekeeper residue. As demonstrated by the AKE-72 series, this chemotype achieves IC50 values of <0.5 nM against BCR-ABL WT and 9 nM against the T315I mutant [1]. Programs exploring alternative 5- or 6-substituted indazoles cannot access this binding mode.

Orthogonal Bifunctional Probe Synthesis

The orthogonal reactivity of the C-4 bromine (cross-coupling) and the C-3 amine (acylation, reductive amination, or urea formation) makes 4-bromo-1H-indazol-3-amine a versatile scaffold for constructing bifunctional chemical probes. The amine can be elaborated into a linker or affinity tag, while the bromine enables late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling [1]. This orthogonal reactivity profile is absent in des-bromo or 5/6-bromo regioisomers, which either lack the halogen handle or position it at an incompatible site.

Scalable 3-Aminoindazole Core Manufacturing

The one-step SNAr synthesis of 4-bromo-1H-indazol-3-amine from 2-fluoro-6-bromobenzonitrile and hydrazine hydrate in butanol [1] provides a scalable, metal-free entry to the 4-bromo-3-aminoindazole core. This contrasts with the general Pd-catalyzed two-step method [2], which introduces transition-metal impurities that must be removed prior to biological testing. The crystalline product (mp 142–144 °C) can be purified without chromatography, an advantage for multi-gram production.

3-Aminoindazole Fragment Library Expansion

4-Bromo-1H-indazol-3-amine (MW 212.05; cLogP ~1.9; HBD 2; HBA 2; TPSA 54.7 Ų) meets standard fragment library criteria (MW < 250, cLogP < 3.5) and provides a halogen-enriched 3-aminoindazole core for fragment growing and merging strategies [1]. The bromine atom serves as a heavy atom for X-ray crystallographic phasing and as a synthetic handle for fragment elaboration. The des-bromo analog lacks both the anomalous scattering signal and the diversification handle.

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